molecular formula C14H13N3O3S B2535028 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 865613-84-9

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B2535028
CAS No.: 865613-84-9
M. Wt: 303.34
InChI Key: UNCDGUPIRXLWHL-UHFFFAOYSA-N
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Description

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoimidazole core, a sulfonamide group, and a p-tolyl substituent, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds with an indole nucleus can interact with their targets in a variety of ways, often resulting in changes in cellular function . For example, some indole derivatives have been shown to inhibit viral replication in acutely infected cells .

Biochemical Pathways

It is known that similar compounds with an indole nucleus can affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of viral replication .

Pharmacokinetics

It is known that similar compounds with an indole nucleus can have a variety of pharmacokinetic properties, which can impact their bioavailability .

Result of Action

It is known that similar compounds with an indole nucleus can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with a suitable benzoic acid derivative, followed by sulfonation and cyclization steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzoimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the p-tolyl substituent, which may affect its biological activity and chemical properties.

    N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the oxo group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the oxo group and the p-tolyl substituent in 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide contributes to its unique chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDGUPIRXLWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322337
Record name N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865613-84-9
Record name N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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